2,4-Dibromobenzyl fluoride
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Overview
Description
2,4-Dibromobenzyl fluoride is an organic compound with the molecular formula C7H5Br2F. It is a derivative of benzyl fluoride, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromobenzyl fluoride typically involves the bromination of benzyl fluoride. One common method is the electrophilic aromatic substitution reaction, where benzyl fluoride is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 4th positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromobenzyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 2,4-dibromobenzyl alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding benzyl fluoride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- 2,4-Dibromobenzyl alcohol
- 2,4-Dibromobenzoic acid
- Benzyl fluoride
Scientific Research Applications
2,4-Dibromobenzyl fluoride has several applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
- Biology: The compound can be used in the development of fluorescent probes and imaging agents due to its ability to undergo specific chemical modifications .
- Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties .
- Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 2,4-Dibromobenzyl fluoride involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering the enzyme’s activity .
Comparison with Similar Compounds
- 2,4-Dibromobenzyl alcohol
- 2,4-Dibromobenzoic acid
- 2,4-Difluorobenzyl fluoride
Comparison: 2,4-Dibromobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties compared to its analogs. For instance, 2,4-Dibromobenzyl alcohol lacks the fluorine atom, making it less reactive in certain nucleophilic substitution reactions. Similarly, 2,4-Difluorobenzyl fluoride, with two fluorine atoms instead of bromine, exhibits different reactivity patterns and applications .
Properties
IUPAC Name |
2,4-dibromo-1-(fluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGAKHDLQYBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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